molecular formula C23H38O3 B14670771 Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester CAS No. 38449-27-3

Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester

Cat. No.: B14670771
CAS No.: 38449-27-3
M. Wt: 362.5 g/mol
InChI Key: KYAPUQUQNSWRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester, also known as methyl 2-hydroxy-6-pentadecylbenzoate, is an organic compound with the molecular formula C23H38O3. This compound is a derivative of benzoic acid and is characterized by the presence of a long pentadecyl chain attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester typically involves the esterification of 2-hydroxy-6-pentadecylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-6-pentadecylbenzoic acid+MethanolH2SO4Methyl 2-hydroxy-6-pentadecylbenzoate+Water\text{2-Hydroxy-6-pentadecylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-hydroxy-6-pentadecylbenzoate} + \text{Water} 2-Hydroxy-6-pentadecylbenzoic acid+MethanolH2​SO4​​Methyl 2-hydroxy-6-pentadecylbenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester group in benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 2-Hydroxy-6-pentadecylbenzoic acid and methanol.

    Reduction: 2-Hydroxy-6-pentadecylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester involves its interaction with cellular membranes and enzymes. The long hydrophobic pentadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid, 6-pentadecyl-: Similar structure but lacks the ester group.

    Methyl 6-methylsalicylate: Similar ester group but with a shorter alkyl chain.

    Hydroginkgolic acid: Another derivative of benzoic acid with a different alkyl chain length.

Uniqueness

Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination imparts distinct physical and chemical properties, making it valuable in various applications, particularly in the formulation of products requiring both hydrophobicity and reactivity.

Properties

CAS No.

38449-27-3

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

methyl 2-hydroxy-6-pentadecylbenzoate

InChI

InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26-2/h16,18-19,24H,3-15,17H2,1-2H3

InChI Key

KYAPUQUQNSWRIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.